Naphthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDCWDFRIJIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1209-84-3 (potassium) | |
| Record name | Naphthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90199730 | |
| Record name | Naphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-05-8 | |
| Record name | Naphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naphthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalic acid | |
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| Record name | Naphthalic acid | |
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| Record name | Naphthalene-1,8-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | NAPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations of Naphthalic Acid
Controlled Synthesis of Naphthalic Acid and its Isomeric Forms
The synthesis of this compound and its various isomers requires precise control over reaction conditions to achieve the desired substitution patterns on the naphthalene (B1677914) core. Researchers have explored various methods to selectively introduce carboxylic acid functionalities.
Regioselective and Stereoselective Synthetic Approaches
Regioselectivity, the control of the position of chemical bond formation, is paramount in the synthesis of specific this compound isomers. acs.orgmasterorganicchemistry.comresearchgate.netniscpr.res.in For instance, the synthesis of multisubstituted 1-naphthoic acids can be achieved through Ruthenium-catalyzed C-H activation and double alkyne annulation of phthalic acids or anhydrides. researchgate.net This method utilizes atmospheric oxygen as the oxidant, highlighting a move towards more atom-economical processes. researchgate.net The regioselectivity in the metalation of anisic acids, which can be precursors to this compound derivatives, can be controlled by the choice of base, temperature, and reaction time, allowing for selective functionalization at different positions. acs.org
Stereoselective synthesis, which controls the spatial orientation of atoms, is also a critical consideration, particularly when chiral centers are introduced. masterorganicchemistry.com While direct stereoselective synthesis of this compound itself is not common due to its achiral nature, the synthesis of its derivatives, such as those with chiral side chains, often employs stereoselective methods. For example, phenanthroline catalysts have been used for the diastereoselective construction of α-glycosylated carboxylic acids, a strategy that could be adapted for the modification of this compound. rsc.org
Sustainable and Green Chemistry Methodologies in this compound Synthesis
In recent years, there has been a significant shift towards the adoption of green chemistry principles in chemical synthesis to minimize environmental impact. researchgate.netgarph.co.uklabmanager.comkahedu.edu.in These principles include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. garph.co.uklabmanager.com
Key green chemistry strategies applicable to this compound synthesis include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. nih.gov
Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. nih.gov
Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and potential environmental contamination. researchgate.net
Use of green solvents: When a solvent is necessary, environmentally benign options like water, supercritical carbon dioxide, ionic liquids, and deep eutectic solvents are preferred. garph.co.uknih.gov
For example, the synthesis of adipic acid, another dicarboxylic acid, has seen the development of greener routes, and similar principles can be applied to this compound production. kahedu.edu.in The use of catalysts, particularly biocatalysts and reusable heterogeneous catalysts, is also a cornerstone of green synthesis, reducing the need for stoichiometric reagents and simplifying purification processes. researchgate.netkahedu.edu.in
Derivatization Strategies for this compound Scaffolds
The dicarboxylic acid functionality of this compound provides a versatile handle for a wide array of chemical modifications, leading to the formation of valuable derivatives such as anhydrides, imides, esters, and amides.
Formation of Naphthalic Anhydrides and Imides
1,8-Naphthalic acid readily undergoes intramolecular cyclization to form the corresponding anhydride (B1165640), 1,8-naphthalic anhydride. rsc.orgresearchgate.net This reaction is often spontaneous, particularly in acidic aqueous solutions. rsc.orgresearchgate.net The proximity of the two carboxylic acid groups at the peri-positions of the naphthalene ring facilitates this dehydration reaction. Ab initio calculations have suggested a transition state for this cyclization where an intramolecular proton transfer occurs in concert with the alignment of the oxygen atom towards the carbonyl center. rsc.org
The formation of 1,8-naphthalic anhydride is a key step in the synthesis of many naphthalimide-based compounds, which are known for their applications as fluorescent probes and in materials science. oaepublish.com The anhydride can be further reacted with primary amines to yield N-substituted naphthalimides. researchgate.net
| Precursor | Product | Reaction Condition | Reference |
| 1,8-Naphthalic acid | 1,8-Naphthalic anhydride | Acidic aqueous solution | rsc.orgresearchgate.net |
| 1,8-Naphthalic acid monoesters | 1,8-Naphthalic anhydride | Intramolecular nucleophilic catalysis | researchgate.net |
Esterification and Amidation Reactions of this compound
The carboxylic acid groups of this compound can be readily converted into esters and amides through standard organic reactions.
Esterification involves the reaction of this compound with an alcohol, typically in the presence of an acid catalyst. google.comunirioja.esacs.orgcambridge.orgscielo.org.co For example, a mixture of 3-bromo-6-nitro-1,8-naphthalic anhydride can be hydrolyzed with potassium hydroxide (B78521) and then reacted with 1-bromobutane (B133212) in the presence of a phase-transfer catalyst to yield dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate. mdpi.com The kinetics of the esterification of naphthenic acids, a related class of carboxylic acids, have been studied extensively, with findings indicating that the reaction often follows second-order kinetics and can be catalyzed by substances like tin(II) oxide to lower the activation energy. acs.org
Amidation of this compound or its derivatives leads to the formation of this compound amides. google.comgoogle.comsemanticscholar.orgmjcce.org.mkresearchgate.net These reactions can be carried out by reacting this compound or its acid chloride with an amine. google.com Green chemistry approaches, such as microwave-assisted synthesis in the absence of a solvent, have been successfully employed for the amidation of naphthenic acids, yielding amides in good to excellent yields. semanticscholar.orgmjcce.org.mkresearchgate.net These methods offer a more environmentally friendly alternative to traditional synthetic routes. semanticscholar.orgmjcce.org.mkresearchgate.net
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| 3-Bromo-6-nitro-1,8-naphthalic anhydride | 1-Bromobutane | Dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate | KOH, Aliquat 336 | mdpi.com |
| 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride | 2-Ethylhexylamine | N-(2-ethylhexyl)-3,4-dibromo-6-nitro-1,8-naphthalimide | NMP/Acetic acid, 110 °C | mdpi.com |
| Naphthenic acids | Methanol (B129727) | Naphthenic acid methyl esters | SnO (optional), 180-280 °C | acs.org |
| Naphthenic acids | Amines | Naphthenic acid amides | Microwave irradiation, solvent-free | semanticscholar.orgmjcce.org.mkresearchgate.net |
Functionalization of the Naphthalene Core
The chemical reactivity of this compound, and its corresponding anhydride, allows for a variety of transformations directly on the naphthalene ring system. This functionalization is pivotal for tuning the electronic and photophysical properties of its derivatives, particularly naphthalimides, which are used in diverse applications such as fluorescent dyes and electronic materials. mdpi.comrsc.org The introduction of different substituents, including both electron-donating and electron-withdrawing groups, can be achieved through several synthetic strategies, primarily involving electrophilic and nucleophilic substitution reactions. mdpi.com The regioselectivity of these reactions is governed by the inherent reactivity of the naphthalene nucleus and the directing effects of the peri-dicarboxylic acid or anhydride moiety.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto the this compound core. The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609). nowgonggirlscollege.co.in In unsubstituted naphthalene, electrophilic attack preferentially occurs at the α-position (C1) over the β-position (C2) because the carbocation intermediate formed from α-attack is better stabilized by resonance, featuring more resonance structures that retain a complete benzene ring. nowgonggirlscollege.co.inwordpress.comyoutube.com
However, in this compound and its anhydride, the electron-withdrawing nature of the two carbonyl groups significantly influences the reaction's course. numberanalytics.com These groups are deactivating, making electrophilic substitution less facile than in unsubstituted naphthalene. britannica.com Analogous to benzoic acid, the carboxyl groups are meta-directing. numberanalytics.combritannica.comquora.com Therefore, electrophilic attack is directed away from the ring to which the carboxyls are attached and towards specific positions on the other ring.
Key electrophilic substitution reactions of 1,8-naphthalic anhydride include nitration and halogenation. mdpi.com
Nitration: The nitration of 1,8-naphthalic anhydride using concentrated sulfuric acid and a nitrating agent like sodium nitrate (B79036) proceeds smoothly to yield 3-nitro-1,8-naphthalic anhydride. mdpi.com The nitro group is introduced at the C3 position, which is meta to the C1-carboxyl group and on the adjacent ring, which is less deactivated.
Halogenation: Direct halogenation of 1,8-naphthalic anhydride is a primary route to halogen derivatives, which are versatile precursors for further functionalization. mdpi.com For instance, bromination can be controlled to produce different substitution patterns. mdpi.com
Carboxylate-Directed C–H Functionalization: In some cases, the carboxyl group can act as a directing group to achieve substitution at otherwise inaccessible positions. For example, the palladium-catalyzed bromination of 2,6-naphthalic acid yields 3,7-dibromo-2,6-naphthalic acid. nsrrc.org.tw This regioselectivity is attributed to a chelation-assisted mechanism where the palladium catalyst coordinates to the carboxyl group, directing C-H activation to the adjacent position. nsrrc.org.tw
| Substrate | Reagents | Product | Position of Substitution | Reference |
|---|---|---|---|---|
| 1,8-Naphthalic Anhydride | NaNO₃, H₂SO₄ | 3-Nitro-1,8-naphthalic anhydride | C3 | mdpi.com |
| 1,8-Naphthalic Anhydride | NBS, H₂SO₄ | 3-Bromo-6-nitro-1,8-naphthalic anhydride (from nitro-derivative) | C3 | mdpi.com |
| 2,6-Naphthalic Acid | N-Bromosuccinimide, Pd(OAc)₂ | 3,7-Dibromo-2,6-naphthalic acid | C3, C7 | nsrrc.org.tw |
Nucleophilic Substitution and Carboxyl Group Directing Effects
Nucleophilic aromatic substitution (SNAr) is another powerful strategy for modifying the this compound framework, particularly when a suitable leaving group, such as a halogen, is present on the ring. mdpi.comrsc.org Halogenated naphthalic anhydrides and their imide derivatives are common starting materials for introducing a wide array of functionalities through reactions with various nucleophiles. mdpi.com
A noteworthy development in this area is the direct nucleophilic substitution on unprotected naphthoic acids, where the carboxyl group plays a crucial role in facilitating the reaction without the need for a protection-deprotection sequence. acs.orgacs.org Research has shown that in 1- and 2-naphthoic acids containing an ortho-fluoro or ortho-methoxy group, these leaving groups can be displaced by strong nucleophiles like organolithium (RLi) and Grignard (RMgX) reagents. acs.orgresearchgate.net
The reaction proceeds in good to excellent yields and is believed to occur via a mechanism involving precoordination of the organometallic reagent with the carboxylate. acs.orgacs.org This initial complexation directs the nucleophile to the ortho position, facilitating the subsequent addition-elimination sequence that results in the substitution of the fluoro or methoxy (B1213986) group. acs.orgacs.org This methodology allows for the efficient synthesis of various substituted naphthoic acids. researchgate.net For example, reacting 2-fluoro-1-naphthoic acid with n-butyllithium results in the formation of 2-butyl-1-naphthoic acid. researchgate.net This carboxylate-driven SNAr reaction has been extended to include chiral ligands, enabling the synthesis of enantioenriched axially chiral biaryls. researchgate.net
| Substrate | Nucleophile (Reagent) | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoro-1-naphthoic acid | n-BuLi | 2-Butyl-1-naphthoic acid | Excellent | researchgate.net |
| 2-Methoxy-1-naphthoic acid | n-BuLi | 2-Butyl-1-naphthoic acid | Excellent | researchgate.net |
| 3-Fluoro-2-naphthoic acid | PhLi | 3-Phenyl-2-naphthoic acid | Excellent | researchgate.net |
| 3-Methoxy-2-naphthoic acid | PhMgBr | 3-Phenyl-2-naphthoic acid | Excellent | researchgate.net |
| 1-(2-Methoxyphenyl)-2-naphthoic acid | BBr₃ (for cyclization) | 6H-Naphtho[2,1-c]chromen-6-one | 97% | researchgate.net |
Reaction Mechanisms and Kinetics of Naphthalic Acid Systems
Mechanistic Investigations of Carboxyl Group Reactivity
The reactivity of the carboxyl groups in naphthalic acid is a focal point of scientific inquiry, with studies delving into the intricate pathways of its transformations.
Decarboxylation Reaction Mechanisms and Kinetics
Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a key reaction of this compound. This process can be induced through catalytic or thermal means, each following distinct mechanistic pathways.
The catalytic decarboxylation of naphthenic acids, a class of compounds that includes this compound, is a method used to convert acids into hydrocarbons and carbon dioxide. mdpi.com This process involves the breaking of the C-C bond within the carboxylic acid to release CO2. mdpi.com The mechanism of catalytic decarboxylation over an acid catalyst like HZSM-5 zeolite is dependent on the acid centers of the catalyst. researchgate.net The process generally involves three steps:
Adsorption of the naphthenic acid onto the catalyst surface. mdpi.com
A surface reaction that forms an intermediate and releases carbon dioxide. mdpi.com
Desorption of the resulting hydrocarbon from the catalyst surface. mdpi.com
Theoretical studies suggest that the decarboxylation mechanism can follow different pathways depending on the catalyst used. For instance, with transition metals like Cu(II) and Mn(III), a radical pathway is thought to be predominant. doe.gov In contrast, a concerted pathway may be more likely when base metals are involved. doe.gov The use of more oxidative metal oxide catalysts, such as Ag2O, has shown high decarboxylation activity for naphthoic acid at 300°C. doe.gov The reaction is influenced by factors like temperature, with higher temperatures generally increasing the rate of naphthenic acid removal. mdpi.com
The Langmuir-Hinshelwood (LH) kinetics model is often used to describe the kinetics of such heterogeneous catalytic reactions. mdpi.com
Table 1: Factors Influencing Catalytic Decarboxylation of Naphthenic Acids
| Factor | Description |
| Catalyst Type | The choice of catalyst (e.g., zeolites, metal oxides) dictates the reaction pathway (radical vs. concerted). doe.gov |
| Temperature | Higher temperatures (e.g., 250-300 °C) generally increase the rate of decarboxylation. mdpi.com |
| Catalyst Loading | The ratio of catalyst to reactant can affect the reaction efficiency. |
| Reaction Time | Longer reaction times typically lead to higher conversion rates. researchgate.net |
The thermal decomposition of naphthenic acids can proceed without a catalyst at elevated temperatures. researchgate.net Studies have shown that this process often follows a second-order kinetic model. researchgate.net The decomposition can lead to the formation of smaller acid molecules. researchgate.net The use of a stripping gas, such as nitrogen, can enhance the removal of carbon dioxide produced during the reaction, driving the equilibrium towards the products. researchgate.net At temperatures around 400°C, a significant reduction in acidity can be achieved. researchgate.net
Computational studies have been employed to understand the unimolecular thermal decomposition mechanism of naphthenic acids, exploring the influence of temperature on the competing pathways of decarboxylation and dehydration. acs.org
Hydrolysis and Anhydride (B1165640) Formation/Cleavage Mechanisms
This compound can undergo intramolecular cyclization to form naphthalic anhydride, particularly in acidic aqueous solutions. rsc.org The hydrolysis of this anhydride is a reversible process influenced by pH. researchgate.net
The kinetics of the hydrolysis of 1,8-naphthalic anhydride are complex and highly dependent on the pH of the solution. rsc.orgresearchgate.net Below pH 6, the pH-rate constant profile suggests that both the diprotonated and triprotonated forms of 1,8-naphthalic acid are in equilibrium with the anhydride. rsc.orgresearchgate.net In contrast, the hydrolysis of the isomeric naphthalene-2,3-dicarboxylic anhydride shows a water-catalyzed reaction between pH 1.0 and 6.0, and a base-catalyzed hydrolysis above pH 7.0. rsc.orgresearchgate.net For 1,8-naphthalic anhydride, its stability is greatest between pH 4 and 6. nih.gov
Table 2: pKa Values for this compound Isomers rsc.orgresearchgate.net
| Compound | pKa1 (Monoanion formation) | pKa2 (Dianion formation) |
| 1,8-Naphthalic Acid | ~3.5 | ~5.5 |
| 2,3-Naphthalic Acid | ~3.0 | ~5.0 |
This table is based on data from fluorimetric titration. rsc.orgresearchgate.net
The hydrolysis of alkyl monoesters of 1,8-naphthalic acid is subject to highly efficient intramolecular nucleophilic catalysis by the neighboring carboxylic acid group. rsc.org This reaction is significantly faster than corresponding intermolecular processes. researchgate.net The mechanism involves the rate-determining breakdown of a tetrahedral addition intermediate. researchgate.netrsc.org The release of steric strain from the peri-substituents in the highly reactive monoesters is a key factor in this enhanced reactivity. researchgate.netrsc.org The reactivity is also dependent on the pKa of the leaving group. rsc.org
Naphthalene (B1677914) Ring System Reactivity and Transformative Pathways
The reactivity of the this compound system is fundamentally governed by the electronic properties of the naphthalene ring, which is an aromatic, bicyclic hydrocarbon. The presence of carboxylic acid groups significantly influences this reactivity, acting as deactivating, meta-directing groups in electrophilic aromatic substitution, while also providing sites for a variety of other transformations.
Oxidation and Reduction Mechanisms
The naphthalene ring system can undergo both oxidation and reduction, though the conditions required are often vigorous due to its aromatic stability. The presence of substituents, such as the carboxyl groups in this compound, modifies the electron density of the rings and can direct the outcome of these reactions.
Oxidation Mechanisms: Oxidation of the naphthalene nucleus generally requires strong oxidizing agents and can lead to a variety of products, including naphthoquinones, phthalic anhydride, or complete cleavage of the ring system to carbon oxides. researchgate.net The liquid phase oxidation of substituted naphthalenes is a key industrial route to producing naphthalenedicarboxylic acids. For instance, 2,6-diisopropylnaphthalene (B42965) can be oxidized to 2,6-naphthalic acid using a cobalt-manganese catalyst system in the presence of a bromine source. asianpubs.org High temperatures can lead to the undesirable cleavage of the naphthalene ring. asianpubs.org
The mechanism of such metal-catalyzed air oxidations is believed to proceed via a free-radical chain reaction. The metal catalyst facilitates the decomposition of hydroperoxides formed from the alkyl side chains, generating radicals that propagate the oxidation process.
In aqueous environments, advanced oxidation processes (AOPs) can be employed. Persulfate (S₂O₈²⁻) activated by heat, UV light, or transition metals (like Fe²⁺) generates the sulfate (B86663) radical (SO₄⁻•), a powerful oxidizing agent. nih.govmdpi.com The sulfate radical can attack the aromatic ring, leading to degradation. Studies on naphthenic acids (a broad class including naphthalene-based structures) show that the reaction mechanism involves the sulfate radical abstracting a hydrogen atom or adding to the aromatic ring, initiating a series of reactions that can lead to ring-opening and mineralization. nih.gov The efficiency of persulfate-based oxidation depends on factors like pH and the ratio of persulfate to activator. nih.gov
Another method is anodic oxidation (AO), where compounds are degraded on the surface of an anode. researchgate.netresearchgate.net For naphthenic acids, the primary mechanism on a graphite (B72142) anode involves oxidation by oxygenated species generated on the anode surface rather than direct electron transfer. researchgate.net The reactivity in AO is influenced by the structure of the acid, with cyclic and higher carbon number NAs showing greater reactivity. researchgate.net
| Oxidation Method | Reagents/Conditions | Key Intermediates/Mechanism | Primary Products | Reference |
|---|---|---|---|---|
| Liquid Phase Air Oxidation | 2,6-Diisopropylnaphthalene, Co/Mn catalyst, Bromide source, Acetic acid solvent, ~200°C, 2 MPa | Free-radical chain reaction involving hydroperoxide intermediates. | 2,6-Naphthalic acid, Trimellitic acid (side product) | asianpubs.org |
| Persulfate Oxidation | Potassium persulfate (K₂S₂O₈), Fe²⁺ catalyst, acidic pH | Generation of sulfate radicals (SO₄⁻•) which attack the aromatic ring. | Degradation products (e.g., aliphatic chains), ultimately CO₂ | nih.gov |
| Anodic Oxidation | Graphite anode, applied current density (e.g., 0.25-20 mA/cm²) | Oxidation via surface-generated oxygenated species. Follows pseudo first-order kinetics. | Degradation products; enhanced biodegradability | researchgate.netresearchgate.net |
Reduction Mechanisms: Catalytic hydrogenation is the most common method for reducing the naphthalene ring system. researchgate.net Depending on the catalyst and conditions, either one or both rings can be reduced. Typical catalysts include platinum, palladium, nickel, and rhodium. The reaction generally yields tetralin (tetrahydronaphthalene) derivatives first, with further reduction to decalin (decahydronaphthalene) derivatives requiring more forcing conditions. researchgate.net The presence of carboxyl groups can influence the regioselectivity of the hydrogenation, often directing the reduction to the unsubstituted ring. researchgate.net The mechanism of catalytic hydrogenation involves the adsorption of both the naphthalene derivative and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. researchgate.net
Rearrangement Reactions Involving this compound Units
This compound and its derivatives can participate in several important rearrangement reactions, often driven by thermal energy or steric strain release.
Henkel Reaction (Raecke Process): The Henkel reaction involves the thermal rearrangement and disproportionation of alkali metal salts of aromatic carboxylic acids. acs.org When applied to salts of various naphthalenecarboxylic and naphthalenedicarboxylic acids, the reaction typically yields the potassium salt of 2,6-naphthalenedicarboxylic acid as the thermodynamically favored product. acs.org This reaction is usually carried out at high temperatures (350-500°C) in an inert atmosphere, often with a cadmium salt catalyst. acs.org The mechanism is believed to be intermolecular, involving the transfer of carboxylate groups between naphthalene nuclei, rather than an intramolecular shift. acs.org
Arndt-Eistert Synthesis: The Arndt-Eistert synthesis is a method for converting a carboxylic acid to its next higher homologue. This reaction sequence can be applied to naphthoic acids. For example, α-naphthoic acid can be converted to its acid chloride, which then reacts with diazomethane (B1218177) to form an α-diazoketone. In the presence of a catalyst (like silver oxide), this diazoketone undergoes a Wolff rearrangement, eliminating nitrogen gas to form a ketene (B1206846). The ketene is then trapped by a nucleophile, such as water, to yield the homologated α-naphthylacetic acid. slideshare.net
Other Rearrangements: Unusual rearrangements can be induced by severe steric hindrance. For example, an 8-nitro-1-naphthoic acid derivative, under mild conditions, undergoes a surprising rearrangement that disrupts the aromaticity of the naphthalene core. nih.gov The steric strain between the peri-substituents (nitro and carboxylate) promotes the formation of a strained intermediate that fragments upon the addition of water, leading to a product with a broken Csp²–Csp² bond. nih.gov
| Rearrangement Reaction | Substrate | Reagents/Conditions | Key Intermediate | Product | Reference |
|---|---|---|---|---|---|
| Henkel Reaction | Potassium salt of 1-naphthoic acid or other NDCA isomers | High temperature (350-500°C), Cadmium salt catalyst | Intermolecular carboxylate transfer | Potassium 2,6-naphthalenedicarboxylate | acs.org |
| Arndt-Eistert Synthesis | α-Naphthoic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | α-Diazoketone, Ketene (via Wolff rearrangement) | α-Naphthylacetic acid | slideshare.net |
| Steric-Driven Fragmentation | 8-Nitro-1-naphthoic acid derivative | Mild conditions, H₂O | Strained naphtho oxazinium intermediate | Conjugated aldehyde with a phthaloxime group | nih.gov |
Catalytic Aspects in this compound Transformations
Catalysis is crucial for achieving efficient and selective transformations of this compound and its derivatives. Both homogeneous and heterogeneous catalysts are employed to facilitate reactions such as esterification, hydrolysis, decarboxylation, and hydrogenation.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. dumkalcollege.insavemyexams.com This allows for high catalyst activity and selectivity under mild reaction conditions.
Acid-Catalyzed Reactions: Strong acids (e.g., H₂SO₄, HCl) are common homogeneous catalysts for reactions involving the carboxyl groups of this compound. libretexts.org A prime example is esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. libretexts.org This mechanism is also reversible, with the same acid catalyst promoting the hydrolysis of this compound esters back to the acid and alcohol. libretexts.org While esterification of naphthenic acids can proceed non-catalytically at high temperatures (150-250°C), the reaction rates are significantly lower. redalyc.orgecopetrol.com.co The kinetics of such non-catalytic esterification often follow second-order behavior. aip.org Homogeneous acid catalysis provides an alternative pathway with a lower activation energy, enabling the reaction to proceed at a faster rate and under milder conditions. dumkalcollege.in
Transition Metal Catalysis: Homogeneous transition metal complexes are used in a variety of transformations. For instance, cobalt-containing catalysts, often in conjunction with a hydrogen donor, are used in aquathermolysis to upgrade heavy oils by breaking down components like naphthenic acids. mdpi.com Visible light-induced photoredox catalysis using transition metal complexes (e.g., iron or cobalt) can facilitate decarboxylative reactions, where a carboxylic acid is converted into a radical intermediate that can then participate in C-C bond formation. nih.gov
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas phase reactants. wikipedia.org This approach offers significant practical advantages, including ease of separation of the catalyst from the product mixture and enhanced catalyst stability and reusability.
Decarboxylation: The removal of carboxyl groups (decarboxylation) from naphthalic acids is an important reaction, particularly in petroleum refining to reduce acidity. doe.gov Various solid catalysts have been developed for this purpose. More-oxidative metal oxides, such as silver oxide (Ag₂O), have shown excellent activity for the decarboxylation of naphthoic acid at 300°C, achieving high conversion rates. doe.gov Zeolites like HZSM-5 are also effective, promoting decarboxylation at temperatures between 250-300°C. researchgate.net Other materials investigated include alkaline earth metal oxides (CaO, MgO) on alumina (B75360) supports and carbon nitride (C₃N₄). researchgate.netgoogle.com The mechanism on these solid surfaces can involve acid-base interactions, where the acidic carboxyl group adsorbs onto a basic site on the catalyst surface, facilitating the C-C bond cleavage. doe.gov
Hydrogenation and Hydrodeoxygenation: Solid metal catalysts are the standard for the hydrogenation of the naphthalene ring. researchgate.netresearchgate.net Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization or cracking, are used in hydrocracking processes. mdpi.comacs.org For example, a combination of a noble metal (like Pt or Ru) on a support (like Al₂O₃) with a zeolite can be used for hydrodeoxygenation, a process that removes oxygen from the molecule. mdpi.com The process involves adsorption of the reactant onto the catalyst surface, reaction at the active sites, and subsequent desorption of the product. wikipedia.org
| Reaction Type | Catalyst | Support | Conditions | Performance/Notes | Reference |
|---|---|---|---|---|---|
| Decarboxylation | Ag₂O | - | 300°C | 93.9% conversion of naphthoic acid. | doe.gov |
| Decarboxylation | HZSM-5 | Zeolite | 250-300°C | Up to 99% removal of naphthenic acids. | researchgate.net |
| Decarboxylation | Carbon Nitride (C₃N₄) | - | - | Identified as a heterogeneous catalyst for naphthenic acid decarboxylation. | google.com |
| Neutralization/Cracking | CaO or K₂O | Al₂O₃ | 27-45°C | High TAN reduction (83-89%) in crude oil. | researchgate.net |
| Hydrodeoxygenation | NiMoS | SBA-16 (Silica) | 400°C, 8.0 MPa H₂ | High oil-phase yields from lignin, a related complex polymer. | mdpi.com |
| Hydrogenation | Ni | Alumina | 250°C | Transforms naphthalene to tetralin and decalin derivatives. | researchgate.net |
Computational Chemistry and Theoretical Investigations of Naphthalic Acid
Quantum Chemical Calculations of Naphthalic Acid and Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of this compound and its analogs. researchgate.netsciencepublishinggroup.com These calculations provide a detailed picture of the molecule's electronic landscape and how it influences its chemical behavior.
The electronic properties of this compound derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability and reactivity. sciencepublishinggroup.com
In derivatives of 1,8-naphthalimide (B145957), which are synthesized from 1,8-naphthalic anhydride (B1165640), the HOMO and LUMO are typically delocalized across the naphthalene (B1677914) moiety and any substituents. beilstein-journals.org For instance, in 4-amino-1,8-naphthalimide (B156640) derivatives, both the HOMO and LUMO orbitals involve the naphthalene core and the amino substituent. beilstein-journals.org This delocalization is key to their photophysical properties.
Studies on related ortho-substituted naphthoic acids using DFT calculations (B3LYP/631+G basis set) have shown how different substituents modify the electronic structure. sciencepublishinggroup.com Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting nature. sciencepublishinggroup.com The distribution of electron density, often visualized through molecular electrostatic potential maps, highlights the electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.netsciencepublishinggroup.com
| Substituent (X) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| -OCH3 | -8.411 | -1.543 | 6.868 | 3.581 |
| -OC2H5 | -8.432 | -1.521 | 6.911 | 3.621 |
| -OH | -8.621 | -1.632 | 6.989 | 2.131 |
| -NH2 | -7.981 | -1.432 | 6.549 | 2.214 |
| -CH3 | -8.654 | -1.587 | 7.067 | 2.112 |
| -F | -8.911 | -1.876 | 7.035 | 3.876 |
| -Cl | -8.879 | -2.011 | 6.868 | 3.781 |
Note: Data adapted from computational studies on ortho-substituted naphthoic acids as a reference for understanding substituent effects on the naphthalene core. sciencepublishinggroup.com
Theoretical calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound, allowing for the identification of intermediates and transition states. A notable example is the cyclization of naphthalene-1,8-dicarboxylic acid (1,8-naphthalic acid) to form its anhydride. Ab initio calculations have shown a transition state where an intramolecular proton transfer occurs in concert with the alignment of the oxygen atom towards the carbonyl carbon. rsc.orgresearchgate.net This is followed by the dehydration of the planar intermediate to yield the anhydride and a water molecule. rsc.org
Similarly, the mechanisms of reactions like decarboxylation have been investigated. osti.gov For related compounds, theoretical studies using DFT have proposed multi-step reaction pathways. For example, a plausible concerted oxidative decarboxylation pathway involves nucleophilic attack, transfer of a hydroxy group via a four-membered ring transition state, and subsequent proton transfer accompanied by decarboxylation. osti.gov The calculation of energy barriers for these transition states helps in understanding the reaction kinetics and the conditions required for the reaction to proceed. osti.govnih.gov
| Reaction Step | Transition State | Description | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|
| 1 | TS-1 | Hydroxy group transfer | ~25-30 |
| 2 | TS-2 | Proton transfer and decarboxylation | ~15-20 |
Note: The data is illustrative of typical energy barriers calculated for decarboxylation reactions of aromatic carboxylic acids. osti.gov
Substituents on the naphthalene ring of this compound can significantly alter its reactivity and spectroscopic properties. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com Quantum chemical methods allow for a systematic investigation of these effects. By correlating calculated parameters with experimental observations, a deeper understanding of the structure-property relationship can be achieved. researchgate.netsciencepublishinggroup.com
For instance, computational studies on ortho-substituted naphthoic acids have demonstrated that electron-donating groups can influence the rotational barriers of the carboxylic acid group and affect bond lengths and angles within the molecule. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com The presence of substituents modifies electronic features such as hardness, global softness, and electrophilicity indexes, which are critical for predicting the compound's stability and reactivity. sciencepublishinggroup.com These theoretical calculations also help in interpreting spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), by assigning specific spectral features to molecular motions and electronic excitations. conicet.gov.ar
Molecular Dynamics Simulations for Conformational and Interaction Studies
While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its derivatives. rsc.orgmdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions, particularly in solution or in complex biological environments. researchgate.netresearchgate.net
For derivatives of this compound, such as 1,8-naphthalimides, MD simulations can be used to study their conformational flexibility, which is important for their biological activity and interactions with macromolecules like DNA or proteins. nih.gov These simulations can reveal how the molecule adapts its shape to fit into a binding site and the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. frontiersin.orgnih.govresearchgate.net These models rely on molecular descriptors derived from computational chemistry, including those from quantum chemical calculations. sciencepublishinggroup.com
For compounds related to this compound, such as naphthenic acids, QSAR/QSPR models have been developed to predict properties like toxicity. frontiersin.orgnih.govresearchgate.net By building a library of chemical structures and calculating various descriptors (e.g., electronic, steric, and hydrophobic parameters), models can be trained to predict the properties of new, untested compounds. frontiersin.orgnih.govresearchgate.net For example, QSAR models have been used to predict the acute oral toxicity (LD50) of naphthenic acid components, providing a way to assess potential hazards without extensive experimental testing. frontiersin.orgnih.gov The development of such models for this compound derivatives could be valuable in fields like drug discovery and materials science for screening and designing molecules with desired properties. nih.gov
Advanced Analytical Methodologies for Naphthalic Acid Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of naphthalic acid, offering detailed insights into its molecular structure and electronic properties. Various spectroscopic methods are utilized to probe the atomic and molecular environments within the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound's anhydride (B1165640), a closely related precursor, provides distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system. In a solvent like DMSO-d6, the spectrum typically displays three distinct signals. Protons H-2/H-7 and H-3/H-6 appear as doublets, while H-4/H-5 appears as a triplet, reflecting their respective neighboring proton couplings. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the naphthalene core. guidechem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For naphthalic anhydride in DMSO-d6, distinct peaks are observed for the carbonyl carbons and the different aromatic carbons, confirming the molecule's symmetry and structure. guidechem.com The chemical shifts of the carbonyl groups are particularly characteristic of the anhydride functionality.
Below is a table summarizing typical NMR data for naphthalic anhydride, which serves as a close reference for this compound.
| Nucleus | Chemical Shift (ppm) in DMSO-d6 | Multiplicity | Assignment |
| ¹H | ~8.5 | Doublet | Protons adjacent to the anhydride |
| ¹H | ~7.9 | Triplet/Multiplet | Other aromatic protons |
| ¹³C | ~160-165 | Singlet | Carbonyl Carbons (C=O) |
| ¹³C | ~120-135 | Multiple Signals | Aromatic Carbons |
Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is representative for naphthalic anhydride. guidechem.com
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. acs.org
When analyzed by MS, this compound (C₁₂H₈O₄) has a molecular weight of approximately 216.19 g/mol . nih.gov The anhydride (C₁₂H₆O₃) has a molecular weight of about 198.17 g/mol . nih.gov Electron ionization (EI) mass spectra of naphthalic anhydride show a prominent molecular ion peak (M⁺) at m/z 198. nist.govchemicalbook.com The fragmentation pattern is characteristic and involves the sequential loss of carbon monoxide (CO) and other fragments, which helps in structural confirmation. For instance, common fragments for nitro-substituted naphthalic anhydride include peaks at m/z 199 and 153. nih.gov
Advanced techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are used for sensitive detection and characterization, particularly when this compound is part of a complex mixture or when analyzing its reaction products. acs.org Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of protonated naphthalic anhydride ions, revealing the stability of the core structure. acs.org
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylic acid groups. A broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. For naphthalic anhydride, the IR spectrum shows two distinct carbonyl stretching bands (symmetric and asymmetric) around 1730-1780 cm⁻¹, which is a hallmark of a cyclic anhydride. nih.govekb.egchemicalbook.com
Raman Spectroscopy: Raman spectroscopy also provides a vibrational fingerprint of the molecule. The Raman spectrum of this compound shows characteristic peaks for the aromatic ring vibrations and the carboxylic acid functional groups, which are complementary to the IR data. nih.govspectrabase.com The technique is particularly useful for studying samples in aqueous solutions.
Key Vibrational Frequencies for Naphthalic Anhydride:
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| C=O Stretch (asymmetric) | ~1778 |
| C=O Stretch (symmetric) | ~1732 |
| C=C Aromatic Stretch | ~1570 |
Data obtained from studies on substituted naphthalic anhydride. ekb.eg
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within the this compound molecule and its derivatives.
UV-Visible Spectroscopy: this compound and its anhydride absorb ultraviolet light due to the π-π* electronic transitions within the naphthalene aromatic system. nist.gov The UV-Vis spectrum typically shows multiple absorption bands. For example, a substituted naphthalic anhydride in various solvents shows absorption maxima that can be influenced by solvent polarity. ekb.egekb.eg The absorption spectrum of naphthalic anhydride itself has been documented in the NIST Chemistry WebBook. nist.gov
Fluorescence Spectroscopy: While this compound itself is not strongly fluorescent, its derivatives, particularly naphthalimides formed by reacting naphthalic anhydride with amines, are often highly fluorescent. ekb.egmdpi.com The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the substituents on the naphthalene ring and the polarity of the solvent. ekb.egekb.eg For instance, studies on a 4-bromo-3-nitro-1,8-naphthalic anhydride showed fluorescence emission maxima that red-shifted significantly with increasing solvent polarity, moving from 361 nm in ethanol (B145695) to 378 nm in DMSO. ekb.egresearchgate.net This solvatochromic behavior is often attributed to an intramolecular charge transfer (ICT) character in the excited state. ekb.eg
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and complex samples.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. sielc.com Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for this compound involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com The retention time of this compound under specific HPLC conditions is a key parameter for its identification and quantification. HPLC methods are scalable and can be adapted for preparative separations to isolate pure this compound or its impurities. sielc.com Commercial suppliers often use HPLC to certify the purity of naphthalic anhydride, with typical purities exceeding 96-98%. thermofisher.comtcichemicals.com
The table below outlines a representative set of conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |
| Application | Analytical and Preparative Separation |
Source: SIELC Technologies sielc.com
Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC)
Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound (1,8-naphthalenedicarboxylic acid) by GC is challenging due to its low volatility and the potential for undesirable interactions with the chromatographic column. To overcome these limitations, derivatization is a common and often necessary sample preparation step. This process converts the polar carboxylic acid functional groups into less polar, more volatile esters or silyl (B83357) esters. This approach is widely documented for the analysis of complex carboxylic acid mixtures, such as naphthenic acids, where derivatizing agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr) are used to create derivatives suitable for GC analysis. chromatographyonline.comnih.govrsc.orgnih.gov For instance, GC has been successfully used to determine the purity of this compound isomers, such as 2,3-naphthalenedicarboxylic acid. vwr.com It is also important to note that some related compounds can thermally degrade into naphthalic anhydride during GC analysis, which must be considered during method development. nih.gov
Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to conventional single-column GC. By employing two columns with different stationary phase selectivities connected by a modulator, GC×GC provides substantially higher peak capacity and structured, contour-plot chromatograms. This is particularly advantageous for resolving target analytes from complex sample matrices. While specific applications of GC×GC for this compound are not extensively documented, the technique's proven ability to separate individual isomers within complex mixtures of naphthenic acids demonstrates its high potential for the detailed characterization of this compound and its derivatives in challenging samples. azom.com
Table 1: Exemplary GC Parameters for Analysis of Carboxylic Acid Derivatives Note: This table provides representative conditions for related compounds, as specific methods for this compound are not widely published. Parameters would require optimization.
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| Derivatization Agent | N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | Forms volatile tert-butyldimethylsilyl (TBDMS) esters. nih.govrsc.org |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | Initial temp 60-80°C, ramp to 300°C | A temperature gradient is used to separate compounds with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. azom.com |
Hyphenated Analytical Techniques (e.g., GC-MS, HPLC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the specific and sensitive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the definitive identification power of MS. Following derivatization to ensure volatility, this compound can be separated from other components before entering the mass spectrometer. The mass spectrometer ionizes the eluted molecules (commonly using electron impact, EI) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. This technique has been successfully applied to determine the concentration of 1,8-naphthalic anhydride, a direct derivative of this compound, in atmospheric particulate matter. nih.gov The use of GC-MS to analyze tert-butyldimethylsilyl esters of related naphthenic acids is also a well-established method for estimating component distribution within complex mixtures. nih.gov
Following separation, the column eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source. For an acidic compound like this compound, ESI is operated in negative ion mode, which efficiently generates the deprotonated molecule [M-H]⁻. This ion is then selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even in complex matrices. researchgate.net This approach has been validated for the quantification of various acidic naphthalene derivatives in contaminated water, demonstrating its robustness for environmental and research applications. researchgate.net
Table 2: Typical HPLC-MS/MS Parameters for Aromatic Carboxylic Acid Analysis
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| HPLC Column | Reversed-phase C18 or Phenyl (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for aromatic compounds. iacmcolor.org |
| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile with a modifier (e.g., 0.1% acetic acid) | Gradient elution separates compounds across a range of polarities. iucr.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Most effective for generating ions from acidic compounds. researchgate.net |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.netnih.gov |
| Precursor Ion [M-H]⁻ | m/z 215.0 | The deprotonated molecular ion of this compound (C₁₂H₈O₄, MW 216.19). |
| Product Ions | To be determined experimentally | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |
X-ray Crystallography and Structural Determination
X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms within a crystalline solid. vwr.com This technique provides unparalleled insight into molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the properties of the compound in the solid state.
The crystal structure of this compound (1,8-naphthalenedicarboxylic acid) has been determined through single-crystal X-ray diffraction. nih.gov The analysis reveals that the molecule departs significantly from planarity, a consequence of the severe steric strain imposed by the two bulky carboxyl groups being forced into close proximity at the peri-positions of the naphthalene ring. nih.gov The naphthalene core itself is distorted, and the carboxyl groups are twisted in the same direction relative to the plane of the ring, forming an average dihedral angle of 42.6°. nih.gov
In the crystal lattice, two molecules of this compound associate to form a cyclic dimer through intermolecular hydrogen bonds between their carboxyl groups. nih.gov A key finding is the disorder of the carboxylic hydrogen atoms, which appear to be subject to a symmetric double-minimum potential, suggesting tunneling between the oxygen atoms of the hydrogen-bonded pair. nih.gov
The closely related naphthalic anhydride, which is readily formed by the dehydration of this compound, has also been extensively studied. It is known to exist in different crystalline forms, or polymorphs, including both orthorhombic and monoclinic space groups, indicating that its packing in the solid state can vary depending on crystallization conditions. researchgate.net
Table 3: Crystallographic Data for this compound (C₁₂H₈O₄)
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₂H₈O₄ | nih.gov |
| Molecular Weight | 216.19 g/mol | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| a | 15.308 (2) Å | nih.gov |
| b | 17.926 (2) Å | nih.gov |
| c | 7.093 (2) Å | nih.gov |
| α, β, γ | 90° | nih.gov |
| Volume (V) | 1946.4 (5) ų | nih.gov |
| Z (Molecules per unit cell) | 8 | nih.gov |
| Calculated Density (Dx) | 1.48 g/cm³ | nih.gov |
| Temperature | 296 K | nih.gov |
Applications of Naphthalic Acid and Its Derivatives in Materials Science
Development of Functional Materials
The inherent properties of the naphthalic acid framework, such as high thermal and chemical stability, excellent fluorescence, and good electron-accepting capabilities, have led to its extensive use in creating advanced functional materials. rsc.org
Derivatives of 1,8-naphthalimide (B145957) are renowned for their strong fluorescence and have been extensively developed as fluorescent materials and optical probes. rsc.orgrsc.org Their photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, can be finely tuned by making structural modifications to the naphthalimide core. rsc.orgroyalsocietypublishing.org Introducing electron-donating groups, such as amino or alkoxy groups, at the C-4 position of the naphthalimide ring is a common strategy to enhance fluorescence and shift emission to longer wavelengths. rsc.orgscispace.com
These compounds are highly sensitive to their local environment, making them excellent candidates for optical sensors. rsc.orgroyalsocietypublishing.org Their fluorescence can change in response to solvent polarity, pH, and the presence of specific analytes like metal ions. rsc.orgroyalsocietypublishing.orgekb.eg For instance, researchers have designed naphthalimide-based probes that exhibit high selectivity and sensitivity for detecting Al³⁺ ions. mdpi.com The interaction with the target analyte alters the internal charge transfer (ICT) character of the naphthalimide derivative, leading to a measurable change in the fluorescence signal. rsc.org This sensitivity has been harnessed to create probes for detecting enzymes and various cationic and anionic species. rsc.org
Table 1: Photophysical Properties of Selected Naphthalimide Derivatives
| Compound/Derivative | Max. Absorption (λ_max, nm) | Emission (λ_em, nm) | Solvent/Conditions | Research Finding |
|---|---|---|---|---|
| 4-Amino-1,8-naphthalimide (B156640) Derivatives | Visible Range | Visible Range | Various Solvents | 4-Amino derivatives are generally more emissive than 3-amino derivatives due to more effective internal charge transfer (ICT). rsc.org |
| 4-bromo-3-nitro-1,8-naphthalic anhydride (B1165640) | Red-shifted in polar solvents | ~530-540 | DMSO vs. Ethanol (B145695) | The fluorescence spectra are sensitive to solvent polarity, with a red shift observed in more polar solvents like DMSO. ekb.eg |
| Naphthalimide-piperazine Derivatives | 426-444 | Not Specified | Various Solvents | The nature of the substituent at the C-4 position and the solvent polarity significantly influence the maximum absorption wavelength. rsc.org |
| Naphthalimide-based Probe (F6) | Not Specified | ~450 (with Al³⁺) | Methanol (B129727) | Designed as a fluorescent probe with high selectivity and sensitivity for the detection of Al³⁺ ions. mdpi.com |
The excellent photostability, high fluorescence quantum yields, and good electron-transporting capabilities of 1,8-naphthalimide derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.orgx-mol.net They have been successfully employed in various roles within OLED device architecture, including as emissive materials (dopants), host materials, and hole-blocking or electron-transporting layers. x-mol.netnih.gov
The emission color of naphthalimide-based OLEDs can be tuned from blue to green, orange, and even red by modifying the chemical structure of the dye. scispace.comx-mol.net Substituting the 4-position of the 1,8-naphthalimide with strong electron-donating groups can shift the emission to longer wavelengths. scispace.com For example, novel naphthalimide derivatives containing a Schiff base moiety have been developed as non-doping red emissive materials. scispace.com
In phosphorescent OLEDs (PhOLEDs), 1,8-naphthalimide derivatives have been investigated as host materials and hole-blocking layers. In one study, N-2,6-dibromophenyl-1,8-naphthalimide (niBr) was used as a hole-blocking layer with various phosphorescent dopants. nih.gov The device performance was found to depend significantly on the interplay between the dopant, the naphthalimide host, and potential exciplex formation. nih.gov Theoretical studies have also been conducted to design and predict the optical and electronic properties of new 1,8-naphthalimide derivatives, identifying promising candidates for both luminescent and charge-transport materials in OLEDs. nih.gov
Table 2: Performance of OLEDs Incorporating 1,8-Naphthalimide Derivatives
| Naphthalimide Derivative | Role in OLED | Dopant | Peak Efficiency | Emission Color |
|---|---|---|---|---|
| N-2,6-dibromophenyl-1,8-naphthalimide (niBr) | Hole-blocking Layer | btpIr | 3.2% and 2.3 lm/W | Red |
| N-2,6-dibromophenyl-1,8-naphthalimide (niBr) | Luminescent & Hole-blocking Layer | btpIr | 1.7% and 1.3 lm/W | Red |
| N-2,6-dibromophenyl-1,8-naphthalimide (niBr) | Hole-blocking Layer | Irppy | 0.2-0.3% | Red (exciplex emission) |
| 6-(N-anthracenylmethylidenehydrazino)-benzo-[de]-isoquinoline-1,3-dione (NP-RED3) | Non-doping Emissive Layer | None | Not Specified | Red |
Naphthalic anhydride and naphthalimide derivatives have emerged as effective photoinitiators and photosensitizers for photopolymerization reactions, particularly those initiated by visible light sources like LED lamps. nih.govresearchgate.net These compounds can absorb light at specific wavelengths (e.g., 385-470 nm) and initiate the polymerization of monomers like acrylates and methacrylates. nih.govresearchgate.net
They often function as part of multi-component systems, typically in combination with an iodonium (B1229267) salt (as an electron acceptor) and a co-initiator like an amine or phosphine. nih.govresearchgate.net Upon light absorption, the naphthalimide derivative gets excited and interacts with the other components to generate reactive species (radicals or cations) that start the polymerization chain reaction. nih.gov Naphthalimide derivatives have been successfully used for the free-radical polymerization of methacrylates and the cationic polymerization of epoxides. nih.govresearchgate.net
Furthermore, naphthoic acid derivatives have been developed as photosensitizers to improve the efficiency of other photoinitiators. jst.go.jpresearchgate.net For instance, 1,4-dihydroxy-2-naphthoic acid derivatives can sensitize short-wavelength photoinitiators like 1-hydroxycyclohexyl phenyl ketone, enabling them to work efficiently under longer wavelength light (near 400 nm) from LED sources. jst.go.jpresearchgate.net The mechanism often involves an electron transfer from the excited state of the naphthoic acid sensitizer (B1316253) to the photoinitiator. jst.go.jpresearchgate.net
Polymer Chemistry and Advanced Polymeric Composites
The rigid and aromatic structure of the naphthalene (B1677914) core is a valuable feature for creating polymers with enhanced thermal stability and mechanical strength. researchgate.net this compound and its derivatives are therefore used as monomers and modifiers in polymer chemistry.
Naphthalene-based dicarboxylic acids, such as 2,6-naphthalene dicarboxylic acid (NDA), are important monomers for synthesizing high-performance polymers, particularly aromatic polyesters. researchgate.netmdpi.com The incorporation of the rigid naphthalene unit into the polymer backbone, compared to a single benzene (B151609) ring, leads to stronger molecular interactions, less chain mobility, and a more linear, rigid chain conformation. researchgate.net This results in polymers with higher glass transition temperatures (Tg), improved thermal stability, and superior mechanical properties. researchgate.net For example, thermotropic liquid crystal polymers (TLCPs) based on naphthalene monomers exhibit higher melt tension and better fiber mechanical properties. researchgate.net
Similarly, other naphthalene derivatives like 6-hydroxy-2-naphthoic acid (HNA) are used to produce commercial liquid crystalline polyesters. rsc.org Polyimides, another class of high-performance polymers known for their exceptional thermal stability, can also be synthesized using naphthalene-based monomers. tandfonline.com For instance, 4-aminonaphthalic anhydride has been explored as an AB-type monomer for producing rigid-rod polyimides. tandfonline.com The inherent rigidity and stability of the naphthalene structure contribute directly to the high-performance characteristics of the final polymer. tandfonline.comijrpr.com
The chemical structure of this compound, being a dicarboxylic acid, provides the necessary functionality to act as a cross-linking agent for polymers. Cross-linking involves creating covalent bonds between polymer chains, which modifies the polymer's properties, often leading to increased mechanical strength, thermal stability, and chemical resistance. medcraveonline.commdpi.com
While specific examples detailing this compound itself as a primary cross-linker are less common in readily available literature compared to agents like adipic acid dihydrazide, its dicarboxylic acid nature allows it to react with polymers containing functional groups such as hydroxyls (-OH) or amines (-NH2). medcraveonline.comgoogle.com This reaction would form ester or amide linkages, respectively, effectively bridging the polymer chains. This principle is widely used in polymer chemistry to improve the performance of materials for coatings, adhesives, and composites. google.comuni-wuppertal.de The rigidity of the this compound molecule, if used as a cross-linker, would be expected to impart significant stiffness and thermal stability to the resulting polymer network.
Biological and Biomedical Research on Naphthalic Acid Derivatives
Structure-Activity Relationships in Biological Systems
The biological activity of naphthalic acid derivatives is intricately linked to their structural features. Modifications to the naphthalic anhydride (B1165640) or naphthalimide core can significantly influence their therapeutic efficacy and selectivity. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various biological applications, including as anticancer and antimicrobial agents. rjraap.commdpi.com
In the context of anticancer activity, the planar structure of the naphthalimide ring allows it to intercalate into DNA, a key mechanism for its cytotoxic effects. frontiersin.orgresearchgate.net The substituents on the naphthalimide ring play a critical role in modulating this activity. For instance, the introduction of different groups at the imide nitrogen or on the aromatic rings can enhance DNA binding affinity and cellular uptake. researchgate.net A study on 1,8-naphthalimide-1,2,3-triazole derivatives revealed that the position of substituents on the linked phenyl ring significantly impacts their inhibitory effect on lung cancer cells. frontiersin.org Specifically, compounds with substituents at the ortho position of the benzene (B151609) ring were found to be more active than those with substituents at the para position. frontiersin.org
The antimicrobial properties of this compound derivatives also exhibit clear SAR trends. For example, in a series of dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs), the conformation of the linker between the naphthalene (B1677914) moieties did not significantly affect activity, whereas structural symmetry and lipophilicity were found to be influential factors in their antibacterial performance. mdpi.com Another study on derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid demonstrated that the presence of specific groups, such as 3,4,5-trimethoxy and 2,4-dichloro, on the benzylidene amino segment was critical for their activity against a range of bacteria and fungi. ijpsjournal.com
The following table summarizes the structure-activity relationships for a selection of this compound derivatives:
| Derivative Class | Structural Modification | Effect on Biological Activity | Target |
| 1,8-Naphthalimide-1,2,3-triazole | Ortho-substitution on phenyl ring | Increased inhibitory activity | Lung Cancer Cells |
| Dihydroxynaphthalene bis-QACs | Increased lipophilicity | Enhanced antibacterial performance | Bacteria |
| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid | 3,4,5-trimethoxy or 2,4-dichloro substitution | Crucial for antibacterial and antifungal activity | Bacteria and Fungi |
| Naphthalimide Hydrazides | 2-carbon linker chain | Potent inhibitory activity | Carbapenem-resistant A. baumannii |
Enzymatic Interactions and Inhibitory Activities (e.g., Lactate (B86563) Dehydrogenase)
This compound derivatives have been identified as potent inhibitors of various enzymes, with lactate dehydrogenase (LDH) being a notable target. nih.govnih.gov LDH is a key enzyme in anaerobic glycolysis, and its inhibition is a promising strategy for cancer therapy, as many cancer cells rely on this pathway for energy production. nih.gov
Several studies have investigated the inhibitory effects of this compound derivatives on LDH. For instance, 3,5-dihydroxy-2-napthoic acid (DHNA) and 1,6-dibromo-2-hydroxynapthalene-3-carboxylic acid (DBHCA) were found to inhibit Babesia microti lactate dehydrogenase (BmLDH) with IC50 values of 30.19 ± 8.49 μM and 53.89 ± 13.28 μM, respectively. nih.gov In contrast, 2,6-naphthalenedicarboxylic acid (NDCA) showed no inhibitory effect on BmLDH activity even at high concentrations. nih.gov Another example is the 2,3-dihydroxy-1-naphthoic acid derivative, FX-11, which has been reported as a small molecule inhibitor of LDH-A. nih.gov
Beyond LDH, this compound derivatives have shown inhibitory activity against other enzymes. For example, certain derivatives have been found to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.gov A structure-activity relationship study on benzoic acid derivatives, which share some structural similarities with naphthalic acids, revealed that the position of hydroxyl groups on the aromatic ring significantly influences their α-amylase inhibitory activity. nih.gov Furthermore, some naphthalimide derivatives have been found to be potent inhibitors of human DNA topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov
The table below presents the inhibitory activities of selected this compound derivatives against various enzymes:
| Compound | Enzyme Target | IC50 Value |
| 3,5-dihydroxy 2-napthoic acid (DHNA) | Babesia microti Lactate Dehydrogenase (BmLDH) | 30.19 ± 8.49 μM |
| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Babesia microti Lactate Dehydrogenase (BmLDH) | 53.89 ± 13.28 μM |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM |
| Naphthalimide derivative (Compound 5) | Human DNA Topoisomerase II | Not specified |
| Naphthaladyn™ compound 29 | Dynamin I GTPase | 18.5 ± 1.7 μM |
Molecular Docking and Receptor Binding Studies
Molecular docking and receptor binding studies provide valuable insights into the molecular interactions between this compound derivatives and their biological targets. These computational and experimental techniques help to elucidate the binding modes and affinities of these compounds, guiding the design of more potent and selective therapeutic agents.
Docking studies have been instrumental in understanding the interaction of this compound derivatives with DNA. The planar naphthalimide core can intercalate between DNA base pairs, while substituents can form hydrogen bonds and electrostatic interactions with the DNA backbone, further stabilizing the complex. mdpi.com Molecular docking of a core-extended naphthalene diimide with G-quadruplex DNA structures revealed different binding modes, including groove binding and intercalation, depending on the DNA topology. mdpi.com
In addition to DNA, this compound derivatives have been shown to bind to various protein receptors. For example, molecular docking studies of naphthylidene derivatives with histone deacetylase 8 (HDAC8), a target for cancer therapy, identified key interactions responsible for their inhibitory activity. ijpda.org Specifically, 4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acid showed a high docking score, indicating strong binding to the active site of HDAC8. ijpda.org
Receptor binding assays have been used to determine the affinity of this compound derivatives for their targets. For instance, the synthesis and biological activity of high-affinity retinoic acid receptor (RAR) antagonists based on a dihydronaphthalene scaffold have been reported. nih.gov These studies use binding assays to quantify the ability of the compounds to displace a radiolabeled ligand from the receptor, providing a measure of their binding affinity. nih.gov
The following table summarizes the findings from molecular docking and receptor binding studies of this compound derivatives:
| Derivative | Biological Target | Binding Mode/Interaction | Technique |
| Core-extended naphthalene diimide | G-quadruplex DNA | Groove binding, intercalation | Molecular Docking |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acid | Histone Deacetylase 8 (HDAC8) | High docking score, interaction with active site | Molecular Docking |
| Dihydronaphthalene derivatives | Retinoic Acid Receptor (RAR) | Antagonistic binding | Receptor Binding Assays |
| Naphthylidene base of benzoic acid | Histone deacetylase 8 (HDAC8) | High docking score indicating strong binding | Molecular Docking |
Elucidation of Biological Pathways and Molecular Targets
Research into this compound derivatives has led to the elucidation of several biological pathways and molecular targets through which these compounds exert their effects. This understanding is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
One significant finding is the ability of certain naphthalimide derivatives to selectively target cancer cells through specific signaling pathways. For example, the naphthalimide analogue 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6) was found to be a highly potent and selective molecule targeting breast cancer. nih.gov Its effects are mediated via the aryl hydrocarbon receptor (AHR) pathway, leading to the induction of CYP1 metabolizing monooxygenases and subsequent DNA damage and cell death in breast cancer cells. nih.gov
Another important molecular target for this compound derivatives is glycoprotein (B1211001) VI (GPVI), a key receptor involved in collagen-induced platelet activation. A novel naphthalimide derivative was shown to reduce platelet activation and thrombus formation by suppressing GPVI signaling. nih.gov This compound was found to inhibit the phosphorylation of signaling molecules downstream of GPVI, thereby blocking platelet aggregation. nih.gov A subsequent study identified another naphthalimide derivative that also targets GPVI, exhibiting potent antiplatelet and antithrombotic activities without a significant bleeding tendency. nih.gov
Furthermore, studies on naphthenic acids, a complex mixture of carboxylic acids that includes naphthalene-based structures, have shown that they can disrupt metabolic processes. Exposure to naphthenic acids in tadpoles led to decreased growth and development, significantly reduced glycogen (B147801) stores, and increased triglycerides, indicating a disruption of energy metabolism and hepatic glycolysis. researchgate.net In mammals, naphthalene is metabolized through various pathways, leading to the formation of compounds such as naphthols, naphthoquinones, and their conjugates. researchgate.net
The table below lists some of the identified biological pathways and molecular targets of this compound derivatives:
| Derivative/Compound | Molecular Target/Pathway | Biological Effect |
| 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6) | Aryl Hydrocarbon Receptor (AHR) Pathway | Selective induction of apoptosis in breast cancer cells |
| Naphthalimide derivative (Compound 5) | Glycoprotein VI (GPVI) Signaling | Inhibition of platelet activation and thrombus formation |
| Naphthenic Acids | Energy Metabolism, Hepatic Glycolysis | Disruption of growth and development |
| Naphthalimide derivatives | DNA Topoisomerase II | Inhibition of DNA replication and repair |
| Naphthalimide derivatives | Dynamin I GTPase | Inhibition of clathrin-mediated endocytosis |
Environmental Dynamics and Transformation of Naphthalic Acid
Degradation Pathways
The environmental persistence of naphthalic acid is determined by its susceptibility to breakdown through biological and non-biological processes.
Information regarding the direct photolytic degradation of this compound is scarce. However, studies on its cyclic anhydride (B1165640) form, 1,8-naphthalenedicarboxylic anhydride (naphthalic anhydride), provide some insight. Research on the photodegradation of several oxygenated polycyclic aromatic hydrocarbons found that naphthalic anhydride was quite stable under irradiation from a xenon lamp. tandfonline.com This stability suggests that the this compound structure itself may be resistant to breakdown by sunlight.
In contrast, broader classes of naphthenic acids (NAs), which are complex mixtures of alicyclic carboxylic acids found in oil sands process water, are known to undergo photolysis. tandfonline.com The application of UV radiation, particularly at a wavelength of 254 nm, can increase the degradation rate of these complex NAs, often by cleaving higher molecular weight acids into smaller, more biodegradable fragments. tandfonline.comsemanticscholar.orgscirp.org Photocatalysis, often using titanium dioxide (TiO₂) as a catalyst under natural sunlight or UV light, has also been shown to be effective in degrading these general naphthenic acids. semanticscholar.orgscirp.orgscirp.org While these findings relate to a much broader and more varied group of compounds, they represent the current understanding of photochemical processes that could potentially affect aromatic carboxylic acids in the environment.
Biodegradation appears to be a more significant pathway for the transformation of this compound in the environment. It is often formed as an intermediate metabolite during the microbial degradation of other PAHs, specifically acenaphthene (B1664957) and acenaphthylene. sciepub.comnih.gov
Several bacterial strains have been identified that can metabolize this compound. Instead of being a persistent dead-end product, it is actively transformed. nih.gov The primary degradation route involves a decarboxylation step, converting naphthalene-1,8-dicarboxylic acid into 1-naphthoic acid. sciepub.comnih.govnih.gov This is a critical step, as 1-naphthoic acid is a well-studied intermediate in the degradation pathways of various PAHs. ethz.chnih.gov
From 1-naphthoic acid, the pathway continues through several intermediates. For example, the bacterium Rhizobium sp. strain CU-A1 transforms 1-naphthoic acid into salicylic (B10762653) acid, which is then further metabolized to gentisic acid before the aromatic ring is cleaved and the products enter central metabolic cycles. nih.govnih.gov Similarly, Sphingobacterium sp. strain RTSB degrades acenaphthene via this compound and 1-naphthoic acid, which is then processed through intermediates like trans-3-carboxy-2-hydroxybenzylidenepyruvic acid, salicylic acid, and catechol, ultimately leading to intermediates of the TCA cycle. sciepub.com
The table below summarizes the findings from key biodegradation studies.
| Organism | Initial Substrate | Key Intermediates from this compound | Reference |
|---|---|---|---|
| Rhizobium sp. strain CU-A1 | Acenaphthylene | Naphthalene-1,8-dicarboxylic acid → 1-Naphthoic acid → Salicylic acid → Gentisic acid | nih.govnih.gov |
| Sphingobacterium sp. strain RTSB | Acenaphthene | Naphthalene-1,8-dicarboxylic acid → 1-Naphthoic acid → trans-3-carboxy-2-hydroxybenzylidenepyruvic acid → Salicylic acid → Catechol | sciepub.com |
| Acinetobacter sp. strain AGAT-W | Acenaphthene | Naphthalene-1,8-dicarboxylic acid → 1-Naphthoic acid → Salicylic acid → Catechol | sciepub.com |
Environmental Fate and Transport Mechanisms
Specific data on the environmental transport of this compound is very limited. Its fate and mobility must be inferred from its chemical properties and the behavior of related compounds. As a dicarboxylic acid, this compound is expected to be more water-soluble than its parent PAHs. This property suggests a potential for mobility in aquatic systems and soil.
The primary source of this compound in the environment appears to be the biodegradation of other common PAHs like acenaphthene. sciepub.comresearchgate.net Therefore, its occurrence is directly linked to the contamination patterns of these precursor pollutants.
Future Research Directions and Challenges
Design and Synthesis of Novel Naphthalic Acid Derivatives with Targeted Functionalities
A primary focus of future research is the design and synthesis of new this compound derivatives with precisely tailored properties. The versatility of the this compound framework, particularly through its readily accessible 1,8-naphthalimide (B145957) form, allows for extensive structural modifications. rsc.org Researchers can introduce various electron-donating or withdrawing groups onto the naphthalene (B1677914) nucleus or the imide nitrogen atom to fine-tune the resulting molecule's characteristics. rsc.org
Key research objectives include:
Enhanced Photophysical Properties: Extensive work is being done on creating fluorophores with high quantum yields, large Stokes shifts, and excellent photostability. rsc.org For instance, 4-amino and 4-alkoxy substituted 1,8-naphthalimide compounds are known for their yellow-green and blue fluorescence, respectively. rsc.org Future work will focus on synthesizing derivatives with novel optical properties for use in advanced optical sensors, dyeing materials, and molecular imaging. rsc.orgmdpi.com
Targeted Biological Activity: Naphthoic and naphthalimide derivatives have shown potential as anticancer and antioxidant agents. ontosight.airesearchgate.netdergipark.org.tr Future synthesis will aim to create compounds with improved efficacy and selectivity. This includes the development of novel naphthalimide derivatives containing amide and urea (B33335) groups to enhance antioxidant activities and the synthesis of carboranyl-naphthalimide conjugates as potential anticancer agents. mdpi.comresearchgate.netdergipark.org.tr
Specific Sensing Capabilities: Naphthalimide-based derivatives are excellent candidates for fluorescent sensors. cardiff.ac.uk By incorporating specific receptor fragments, often at the C-4 position, sensors can be designed for the highly selective and sensitive detection of various analytes, including metal ions (like Ag+, Pb2+, Fe3+), anions, and biomolecules such as enzymes and amino acids. rsc.orgmdpi.com The synthesis of dipeptidomimetic isocyanonaphthalene, for example, has produced a fluorescent chemodosimeter for mercury ions. frontiersin.org
Synthesis strategies are also evolving. While traditional methods involve the reaction of 1,8-naphthalic anhydride (B1165640) with amines, more advanced techniques like Suzuki coupling reactions are being employed to create N-aryl-1,8-naphthalimides and other complex derivatives with high efficiency. rsc.orgresearchgate.net
Table 1: Examples of this compound Derivatives and Their Targeted Functionalities
| Derivative Class | Targeted Functionality | Synthesis Precursor | Potential Application | Citation |
|---|---|---|---|---|
| 4-Amino-1,8-naphthalimides | High fluorescence emission (yellow-green) | 4-Halo-1,8-naphthalic anhydride | Fluorescent probes, optical sensors, dyeing materials | rsc.org |
| 4-Alkoxy-1,8-naphthalimides | Blue fluorescence, supplementary light emission | 4-Halo-1,8-naphthalic anhydride | Fluorophores in polymers, optical brighteners | rsc.org |
| Phosphorus-functionalized naphthalimides | Strong emission, long fluorescence lifetime | Modified 1,8-naphthalimides | Optical imaging, sensing | rsc.org |
| Naphthalimides with amide/urea groups | Antioxidant activity | 4-R-1,8-naphthalic anhydride | Pharmaceuticals, nutraceuticals | researchgate.netdergipark.org.tr |
| Carboranyl-1,8-naphthalimides | Cytotoxicity, cell cycle arrest | Modified naphthalic anhydrides | Anticancer agents | mdpi.com |
| Isocyanonaphthalene Derivatives | Enhanced fluorescence for ion sensing | 6-amino-2-naphthoic acid | Chemosensors for heavy metals (e.g., Hg2+) | frontiersin.org |
Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling
To accelerate the discovery and optimization of this compound derivatives, the integration of computational modeling with experimental validation is becoming increasingly crucial. These hybrid approaches offer a more profound understanding of molecular behavior and can predict properties before synthesis, saving time and resources.
Future research in this area will likely focus on:
Quantum Chemical Calculations: Methods like Density-Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are employed to rationalize sensor mechanisms, such as photoinduced electron transfer (PET), and to investigate the photophysical properties of new derivatives. mdpi.com These calculations help in understanding how structural modifications influence fluorescence and analyte interaction. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR/QSPR models are powerful tools for predicting the biological activity, toxicity, and physicochemical properties of large sets of compounds. nih.govnih.govfrontiersin.org By building computational libraries of virtual this compound derivatives, researchers can screen for candidates with desirable characteristics, such as low toxicity and specific biological interactions. nih.govnih.gov For example, these models have been used to predict the oral toxicity of naphthenic acid components, with results aligning well with experimental data. nih.govfrontiersin.org
Hybrid In Vitro–In Silico Models: This approach combines laboratory experiments with computer simulations to model complex biological systems. For instance, a coupled finite element method (FEM)-based model has been used to simulate the dynamics of bacterial biofilm formation on surfaces in response to a naphthoic acid derivative, with the experimental data used to calibrate the computational model. biorxiv.org This interdisciplinary framework provides a more comprehensive understanding of biological processes. biorxiv.org
Table 2: Computational and Experimental Methodologies in this compound Research
| Methodology | Purpose | Example Application | Citation |
|---|---|---|---|
| Density-Functional Theory (DFT) / Time-Dependent DFT (TDDFT) | To understand electronic structure and predict photophysical properties. | Deciphering the sensor mechanism and fluorescence properties of new 1,8-naphthalimide derivatives. | mdpi.com |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | To predict biological activity, toxicity, and physicochemical properties of novel compounds. | Predicting acute and chronic toxicity of naphthenic acid mixtures to assess risk. | nih.govnih.govfrontiersin.org |
| Molecular Dynamics (MD) | To simulate the interaction of molecules over time. | Evaluating the interaction of naphthenic acids with micelles in computational studies. | researchgate.net |
| Hybrid In Vitro–In Silico Models (e.g., FEM) | To combine experimental data with computational modeling for a holistic understanding of complex systems. | Modeling Porphyromonas gingivalis biofilm dynamics in response to 1,4-dihydroxy-2-naphthoic acid. | biorxiv.org |
Sustainable and Economically Viable Synthesis and Processing Routes for this compound
With growing environmental concerns, a significant challenge is to develop sustainable and economically sound methods for producing and processing this compound and its derivatives. The focus is shifting from petroleum-based precursors to renewable resources and greener chemical processes. researchgate.netmdpi.com
Key future directions include:
Bio-based Synthesis: Researchers are exploring chemo-enzymatic pathways to produce this compound analogues from renewable sources. A notable example is the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), which resembles fossil-derived 6-hydroxy-2-naphthoic acid, from sinapic acid found in plants like rapeseed. researchgate.net This process is assessed using green metrics like Process Mass Index and EcoScale to ensure its sustainability. researchgate.net
Green Chemistry Processes: Efforts are underway to redesign traditional synthesis routes to be more environmentally friendly. This includes the development of catalytic systems that operate under milder conditions and the use of less hazardous reagents. A patented green production method for 1,1'-binaphthyl-8,8'-dicarboxylic acid utilizes a copper ammonia (B1221849) solution as a recyclable catalyst, which increases yield by about 10% compared to literature methods. google.com The broader market trend is toward using greener solvents and reducing waste generation. datainsightsmarket.com
Techno-Economic Analysis: For any new process to be adopted, it must be economically viable. Techno-economic studies are essential to evaluate the costs associated with new technologies. For example, an analysis of catalytic decarboxylation for removing naphthenic acids using an HZSM-5 zeolite catalyst showed that a semi-regenerative process is economically feasible, with significant savings compared to existing corrosion mitigation systems. mdpi.comresearchgate.net Such analyses, which break down capital and operating costs, are crucial for commercial-scale implementation. mdpi.comprocurementresource.com
Table 3: Comparison of Synthesis and Processing Routes for this compound & Derivatives
| Route/Process | Key Features | Advantages | Challenges | Citation |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Often uses petroleum-based precursors and harsh reagents. | Established and well-understood processes. | Environmental concerns, use of non-renewable resources. | mdpi.comgoogle.com |
| Chemo-enzymatic Synthesis | Uses enzymes and renewable starting materials (e.g., sinapic acid). | Sustainable, uses green metrics for evaluation. | Scaling up from lab to industrial production. | researchgate.netdoaj.org |
| Green Catalytic Process | Employs recyclable catalysts (e.g., copper ammonia solution). | Higher yields, reduced environmental impact, catalyst regeneration. | Catalyst stability and lifetime over many cycles. | google.com |
| Catalytic Decarboxylation | Removes carboxyl groups from naphthenic acids using catalysts like HZSM-5. | Economically feasible for industrial application, permanent removal of corrosive acids. | Process optimization for different crude oil compositions. | mdpi.comresearchgate.net |
Exploration of this compound in Emerging Interdisciplinary Research Areas
The unique properties of this compound derivatives make them valuable in a growing number of interdisciplinary fields. Their ability to be easily modified allows them to serve as versatile building blocks in complex systems. rsc.org
Future exploration is anticipated in the following areas:
Materials Science: this compound derivatives are key components in the creation of functional polymers and liquid crystals. ontosight.ai Their inherent thermal stability and tunable optical properties are highly desirable for developing advanced materials. rsc.org Recent research includes modifying nanocellulose with naphthoic acid to create fluorescent biopolymers. acs.org
Supramolecular Chemistry: The rigid, planar structure of the naphthalene core is ideal for building complex supramolecular assemblies. rsc.orgnottingham.ac.uk These assemblies, formed through non-covalent interactions, can create materials with responsive properties. For example, a supramolecular polymer system based on a 4-bromo-1,8-naphthalic anhydride derivative and cyclodextrin (B1172386) exhibits room-temperature phosphorescence (RTP) that can be controlled by light. rsc.org
Biomedical Sensing and Imaging: The development of naphthalimide-based sensors for biological applications is a major research thrust. These sensors can detect pH changes within cells, allowing for the imaging of acidic organelles like lysosomes. nih.gov They are also used to detect important biomolecules and ions, contributing to diagnostics and molecular biology research. rsc.orgcardiff.ac.uk
Environmental Science: this compound derivatives can be used to develop sensors for environmental monitoring. cardiff.ac.uk Furthermore, understanding the behavior of related compounds like naphthenic acids in the environment, such as in wastewater from oil sands, is a critical area of interdisciplinary research that combines engineering and environmental science to develop effective treatment strategies. futureenergysystems.ca
Table 4: Interdisciplinary Applications of this compound Derivatives
| Interdisciplinary Field | Specific Application | Key this compound Derivative Property | Citation |
|---|---|---|---|
| Materials Science | Fluorescent polymers, liquid crystals, nanocellulose modification. | Fluorescence, thermal stability, planarity. | rsc.orgontosight.aiacs.org |
| Supramolecular Chemistry | Photo-responsive materials, room-temperature phosphorescence systems. | Host-guest interactions, ability to form non-covalent bonds. | rsc.orgnih.gov |
| Biomedical Engineering | Intracellular and extracellular pH sensors, lysosome biomarkers, anticancer drug development. | pH-dependent fluorescence, biological activity. | mdpi.comnih.gov |
| Analytical Chemistry | Fluorescent sensors for metal ions, anions, and biomolecules. | High selectivity and sensitivity, changes in photophysical characteristics upon binding. | rsc.orgmdpi.com |
| Environmental Science | Wastewater treatment research, environmental monitoring sensors. | Interaction with contaminants, sensing capabilities. | cardiff.ac.ukfutureenergysystems.ca |
Q & A
Q. What are the established synthetic routes for 1,4-naphthalenedicarboxylic acid (naphthalic acid), and what are their comparative advantages?
this compound is typically synthesized via oxidation of substituted naphthalenes. For example, 1-methyl-4-acetylnaphthalene can be oxidized under high-pressure conditions (200–300°C, 4 MPa) using K₂Cr₂O₇, yielding ~65–75% purity . Alternatively, liquid-phase oxidation of 1,4-dimethylnaphthalene with Co-Mn-Br catalysts at 120°C and 3 kPa offers higher selectivity but requires stringent control of catalyst ratios to avoid side products . Key considerations include cost, scalability, and environmental impact of oxidants.
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard due to its sensitivity (LOD ~0.1 µg/mL). Reverse-phase C18 columns and mobile phases of acetonitrile/water (60:40 v/v) at pH 2.5 (adjusted with H₃PO₄) provide optimal separation from isomers like 1,5-naphthalenedicarboxylic acid . For trace analysis, LC-MS/MS with electrospray ionization (negative mode) improves specificity, particularly in biological or environmental samples .
Q. How can researchers validate the purity of synthesized this compound?
Purity assessment requires a combination of:
- Melting point analysis : Pure 1,4-naphthalenedicarboxylic acid melts at 141–143°C .
- Titrimetry : Acid-base titration using 0.1M NaOH to quantify free carboxylic groups.
- Spectroscopic methods : FT-IR (carboxylic O-H stretch at 2500–3000 cm⁻¹, C=O at 1680 cm⁻¹) and ¹³C NMR (peaks at δ 170–175 ppm for carboxyl carbons) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) often arise from polymorphic forms or residual impurities. Researchers should:
- Standardize crystallization conditions (e.g., cooling rate, solvent evaporation).
- Characterize polymorphs via XRD to confirm crystalline phase.
- Use dynamic light scattering (DLS) to detect nanoparticle formation in saturated solutions, which may skew gravimetric measurements .
Q. How can computational modeling optimize this compound’s catalytic applications (e.g., in metal-organic frameworks)?
Density functional theory (DFT) simulations predict binding energies between this compound and metal ions (e.g., Zn²⁺, Cu²⁺). For MOF design:
Q. What methodologies address stability challenges in this compound derivatives under physiological conditions?
Hydrolytic degradation of esterified derivatives (e.g., methyl naphthalate) can be mitigated by:
- Accelerated stability studies : Expose compounds to pH 7.4 buffer at 40°C for 30 days, with periodic HPLC monitoring .
- Protective functionalization : Introduce steric hindrance via tert-butyl groups adjacent to ester linkages to slow hydrolysis .
Methodological Guidance for Contradictory Data
Q. How should researchers statistically analyze variability in bioactivity assays of this compound analogs?
- Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates.
- Use principal component analysis (PCA) to identify outlier datasets caused by solvent batch effects or instrumentation drift .
Experimental Design Considerations
Q. What controls are essential when studying this compound’s role in photodegradation reactions?
- Dark controls : To rule out thermal degradation.
- Radical scavengers : Add tert-butanol to confirm hydroxyl radical involvement.
- Quantum yield calculations : Measure using ferrioxalate actinometry to quantify light-dependent reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
